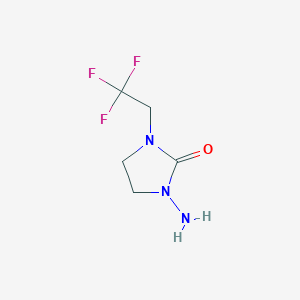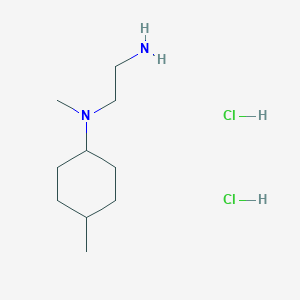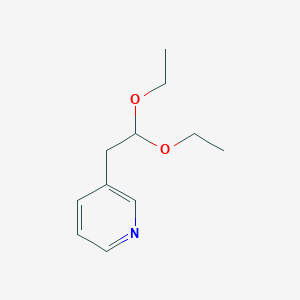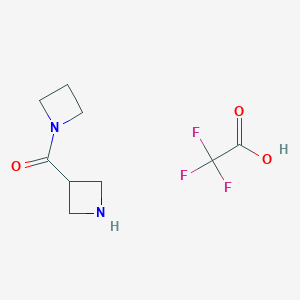![molecular formula C9H20Cl2N2O B1383388 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 1803592-58-6](/img/structure/B1383388.png)
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Overview
Description
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a complex organic compound. It contains a total of 32 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which are related to the compound , has been achieved via a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride includes a five-membered ring, a six-membered ring, and a seven-membered ring . It also contains a primary aliphatic amine and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Scientific Research Applications
Synthesis and Structural Studies
A significant area of research on 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its synthesis and structural analysis. For example, studies have synthesized and analyzed esters derived from related azabicyclooctane derivatives, exploring their conformational properties through NMR spectroscopy and X-ray diffraction (Izquierdo et al., 1991), (Diez et al., 1991). These studies contribute to understanding the compound's chemical behavior and potential applications.
Pharmacological Potential
Research has also been conducted on the pharmacological potential of compounds related to 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride. For instance, some derivatives have been evaluated for their antagonistic effects on acetylcholine-induced contraction, suggesting possible applications in pharmacology (Izquierdo et al., 1991).
Application in Synthesis of Other Compounds
This compound and its derivatives have also been used in the synthesis of other complex molecules. For example, research has explored its use in the synthesis of physoperuvine and related compounds, demonstrating its utility in creating biologically significant structures (Justice & Malpass, 1994).
Enantioselective Synthesis
The compound has been involved in studies focusing on enantioselective synthesis, a critical aspect of producing biologically active substances. Such research contributes to the development of new pharmaceuticals and chemicals with specific chirality (Corey et al., 1989).
properties
IUPAC Name |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQDHBGDOSJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



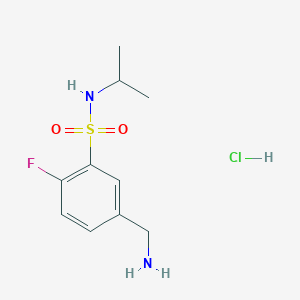
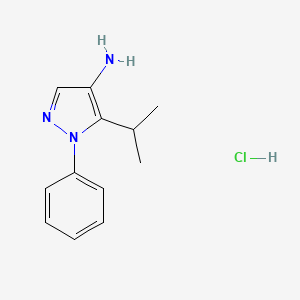
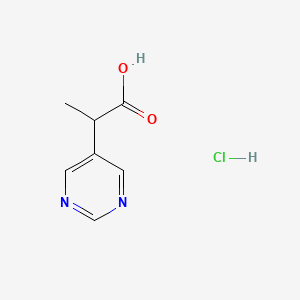
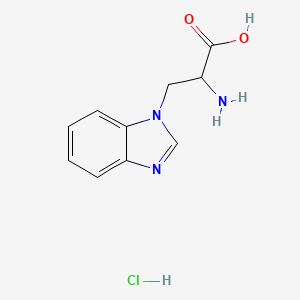
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
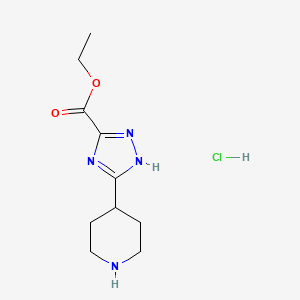
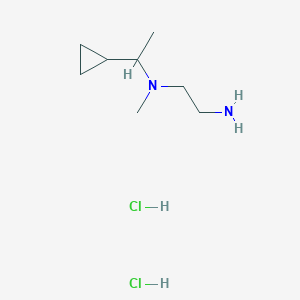
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
